1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride
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Overview
Description
“1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” is a chemical compound . It is also known as "3-Azabicyclo[3.1.1]heptane-2,4-dione, 1-amino-, hydrochloride (1:1)" .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “this compound”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . The synthesis process has been developed to be general and scalable .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure with a nitrogen atom . This structure can be considered as a saturated analogue of pyridine .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the reduction of spirocyclic oxetanyl nitriles . The reaction mechanism involves the formation of an intermediate that immediately isomerizes into the product in the presence of Li+ ions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 176.6 . It is a powder at room temperature .Scientific Research Applications
Aromatase Inhibition for Hormone-Dependent Tumors
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride and related compounds have demonstrated potential as aromatase inhibitors. Aromatase is a cytochrome-P450-dependent enzyme involved in converting androgens to estrogens, and its inhibition is a promising approach for the endocrine therapy of hormone-dependent tumors, such as breast cancer. Compounds like 1h and 2g have shown significant enzyme-inhibiting activity, suggesting their utility in this therapeutic area (Staněk et al., 1991).
Pharmacological Properties for Hormone-Dependent Diseases
These compounds are also effective as aromatase inhibitors in the treatment of hormone-dependent diseases. They demonstrate valuable pharmacological properties, particularly in the context of treating mammary carcinoma (Bidoit & Objois, 2008).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of this compound derivatives. Studies include the synthesis of tris- and monoprotected derivatives, revealing insights into their molecular structure and potential applications in medicinal chemistry (Gensini et al., 2002).
Enantiopure Compound Synthesis
The synthesis of enantiopure compounds related to this compound has been improved upon, enhancing the ease of obtaining these cyclic proline analogues. Such developments are significant for the production of specific rotation α-amino acids and their applications in research and therapy (Tararov et al., 2002).
Aza-Diels-Alder Reactions
Aza-Diels-Alder reactions have been utilized to synthesize methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method offers a pathway to create novel compounds with potential biological and pharmacological significance (Waldmann & Braun, 1991).
Multi-Component Synthesis of Spirocyclic Heterocycles
A multi-component 1,3-dipolar cycloaddition method has been developed for the synthesis of spirocyclic heterocycles, including 3-azabicyclo[3.1.0]hexane. This approach allows for the creation of a new library of biologically significant scaffolds (Wang et al., 2021).
Safety and Hazards
The safety information for “1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-6-1-3(2-6)4(9)8-5(6)10;/h3H,1-2,7H2,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNBKZLTNFLNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)NC2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2580207-01-6 |
Source
|
Record name | 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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